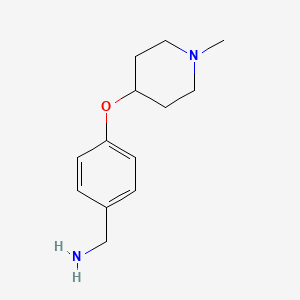
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a naphthamide group, a pyrimidin-2-yl group, and a piperidin-4-yl group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrimidin-2-yl group would contribute a six-membered ring with two nitrogen atoms, the piperidin-4-yl group would contribute a six-membered ring with one nitrogen atom, and the naphthamide group would contribute a fused ring system with a carbonyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group in the naphthamide moiety could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wirkmechanismus
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide works by selectively blocking the orexin 2 receptor. This receptor is involved in the regulation of various physiological processes, including sleep-wake cycles, appetite, and reward systems. By blocking this receptor, this compound can potentially modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to decrease drug-seeking behavior in animal models of addiction. Additionally, it has been shown to improve sleep quality and increase wakefulness in animal models of sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide in lab experiments is its selectivity for the orexin 2 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors or physiological processes. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
Zukünftige Richtungen
There are several future directions for research on N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide. One area of interest is the development of more potent analogs of this compound that can achieve the desired effects at lower concentrations. Another area of interest is the investigation of the long-term effects of blocking the orexin 2 receptor, particularly in relation to sleep-wake cycles and reward systems. Additionally, there is potential for the use of this compound in the development of drugs for the treatment of other disorders, such as anxiety and depression.
Synthesemethoden
The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide involves a multistep process that includes the use of various reagents and catalysts. The initial step involves the reaction of 2-chloro-5-nitropyrimidine with piperidine to form 1-(pyrimidin-2-yl)piperidine. This is followed by the reaction of 1-(pyrimidin-2-yl)piperidine with 4-(chloromethyl)naphthalene-1-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide has been the subject of several scientific studies due to its potential use in the development of drugs for the treatment of various disorders. Some of the areas where this compound has shown potential include sleep disorders, addiction, and obesity.
Eigenschaften
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-20(19-8-3-6-17-5-1-2-7-18(17)19)24-15-16-9-13-25(14-10-16)21-22-11-4-12-23-21/h1-8,11-12,16H,9-10,13-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVHOCOHRJVNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2952302.png)

![N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide](/img/structure/B2952306.png)
![1-(3-{3-[4-(4-Methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoyl)-4-phenylpiperazine](/img/structure/B2952307.png)
![N-[3-[3-(Trifluoromethyl)phenyl]cyclobutyl]oxirane-2-carboxamide](/img/structure/B2952308.png)
![(E)-4-(Dimethylamino)-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-enamide](/img/structure/B2952310.png)
![(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B2952311.png)
![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2952312.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]acetamide](/img/structure/B2952313.png)
![(E)-4-(Dimethylamino)-N-[(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]but-2-enamide](/img/structure/B2952314.png)


![2-ethoxy-6-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2952319.png)
